3-(2-methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
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Description
Pyrimido[4,5-b]quinolines are a type of chemical compound that belong to the larger family of quinolines . They are bicyclic compounds with two nitrogen atoms in each ring .
Synthesis Analysis
A cost-effective and competent approach has been established for the synthesis of pyrimido[4,5-b]quinolines via a multicomponent reaction of 1,3 diketones (dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil and aromatic aldehyde, through mechanochemical synthesis using a ball-mill .Molecular Structure Analysis
The molecular structure of pyrimido[4,5-b]quinolines involves two fused pyrimidine rings with four possible structural isomers .Chemical Reactions Analysis
The synthesis of pyrimido[4,5-b]quinolines involves a multicomponent reaction of 1,3 diketones, 6-aminouracil and aromatic aldehyde .Scientific Research Applications
Synthesis and Derivatives
The compound 3-(2-methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione belongs to a broader class of chemicals that have been synthesized and studied for various applications, including medicinal chemistry and materials science. Research into the synthesis of related compounds, such as pyrimido[4,5-b]quinoline-diones, has been explored to understand their chemical properties and potential applications. For instance, Helissey et al. (1987) discussed the synthesis of 1H-pyrrolo[3,2-c]quinoline-6,9-diones and 11H-indolo[3,2-c]quinoline-1,4-diones derivatives, highlighting methods that could potentially apply to our compound of interest (Helissey, Parrot-Lopez, Renault, & Cros, 1987).
Corrosion Inhibition
In the context of industrial applications, derivatives of pyrimido[4,5-b]quinoline-diones have been investigated as corrosion inhibitors. Verma et al. (2016) studied the effectiveness of similar compounds in preventing corrosion of mild steel in acidic environments. Such research underscores the potential of these compounds in coatings and materials that require corrosion resistance, providing a basis for further exploration of the compound (Verma, Olasunkanmi, Obot, Ebenso, & Quraishi, 2016).
Interaction with Biomolecules
The interactions of related compounds with biomolecules and their geometrical changes through such interactions have been a subject of study. Kawai et al. (1996) examined how hydrogen bonding to the pyrimidine ring of a flavoenzyme model compound, which is structurally similar to our compound of interest, affects its geometrical properties. This research could provide insights into how this compound might interact with biological systems or be used in the design of bioactive molecules (Kawai, Kunitomo, & Ohno, 1996).
Environmental and Green Chemistry
Rajesh et al. (2011) described a green chemistry approach to synthesizing structurally complex heterocyclic ortho-quinones, indicating an interest in environmentally friendly methods for producing compounds with potential applications in medicinal chemistry and materials science. Such approaches could be relevant for the synthesis and application of this compound and its derivatives (Rajesh, Bala, Perumal, & Menéndez, 2011).
properties
IUPAC Name |
3-(2-methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c1-23-16-6-4-3-5-15(16)18(26)17-20(23)22-19(24(21(17)27)11-12-30-2)13-7-9-14(10-8-13)25(28)29/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQLRTWKAUUDLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCOC)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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